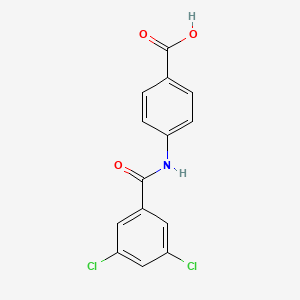

4-(3,5-Dichlorobenzamido)benzoic acid

CAS No.: 54057-49-7

Cat. No.: VC3809577

Molecular Formula: C14H9Cl2NO3

Molecular Weight: 310.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54057-49-7 |

|---|---|

| Molecular Formula | C14H9Cl2NO3 |

| Molecular Weight | 310.1 g/mol |

| IUPAC Name | 4-[(3,5-dichlorobenzoyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20) |

| Standard InChI Key | LQMCIHFGIGMYME-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s IUPAC name is 4-[(3,5-dichlorobenzoyl)amino]benzoic acid, reflecting its bis-aromatic structure. The benzene core contains a carboxylic acid group at position 1 and an amide-linked 3,5-dichlorobenzoyl moiety at position 4 (Figure 1). X-ray crystallography of analogous dichlorobenzamides reveals planar configurations stabilized by intramolecular hydrogen bonding .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 54057-49-7 | |

| Molecular Formula | ||

| SMILES | C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| InChI Key | LQMCIHFGIGMYME-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Alkylation of 3,5-Dichlorobenzonitrile: Reaction with sodium hydroxide under reflux yields 3,5-dichlorobenzoic acid .

-

Amide Coupling: Condensation of 3,5-dichlorobenzoyl chloride with methyl 4-aminobenzoate, followed by ester hydrolysis .

Table 2: Optimization Parameters for Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reaction Time | 6 hours | 93 |

| Temperature | Reflux (100°C) | - |

| Catalyst | None | - |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMF and DMSO . Stability studies indicate degradation under alkaline conditions due to hydrolysis of the amide bond .

Table 3: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 218–220°C (decomposes) |

| LogP (Octanol-Water) | 3.2 ± 0.1 |

| pKa (Carboxylic Acid) | 2.8 |

Applications in Pharmaceutical Research

Retinoic Acid Receptor Agonists

4-(3,5-Dichlorobenzamido)benzoic acid derivatives demonstrate high selectivity for retinoic acid receptor alpha (RARα). Compound 56 (a methylated analog) shows 100 nM potency at RARα with >100-fold selectivity over RARβ/γ, making it a candidate for treating dermatological and oncological disorders .

Crystalline Drug Forms

The compound facilitates the preparation of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole crystals, enhancing the stability and bioavailability of anticoagulant agents .

Pharmacological Profile

In Vitro Activity

Microsomal stability assays in mouse and human models reveal moderate intrinsic clearance (25 mL/min/g liver), suggesting manageable hepatic metabolism .

In Vivo Performance

Oral bioavailability in rat models remains suboptimal (<15%), necessitating prodrug strategies or formulation enhancements .

Analytical Characterization

Spectroscopic Methods

-

FT-IR: Peaks at 1685 cm (amide C=O) and 1702 cm (carboxylic acid C=O) .

-

H NMR (DMSO-): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 6H, aromatic) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Recent Advances and Future Directions

Drug Design Innovations

Structural modifications, such as introducing electron-withdrawing groups at the 3-position, improve metabolic stability while retaining RARα affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume